Comparative CYP2A6/2A13 Binding Affinity Profile for Metabolic Stability Assessment
4,4-Dimethylcyclohex-2-en-1-amine exhibits a measurable and differential binding affinity for two key cytochrome P450 isoforms involved in drug metabolism. It shows a 7.8-fold lower affinity (higher Kd) for CYP2A6 compared to CYP2A13. This suggests a potentially lower propensity for metabolism via CYP2A6, a major hepatic isoform, while the higher affinity for CYP2A13 (predominantly in the respiratory tract) may indicate a different extrahepatic metabolic pathway. This isoform-specific binding profile is not necessarily shared by other 4,4-disubstituted cyclohexylamines and should be considered when optimizing for metabolic stability or mitigating potential drug-drug interactions [1]. A direct comparator for this specific data point is not identified, thus this represents a cross-study comparable observation.
| Evidence Dimension | CYP Isoform Binding Affinity (Dissociation Constant) |
|---|---|
| Target Compound Data | Kd = 4.50E+3 nM (for CYP2A6); Kd = 580 nM (for CYP2A13) |
| Comparator Or Baseline | CYP2A13 vs CYP2A6 affinity for the same compound. |
| Quantified Difference | 7.8-fold lower affinity for CYP2A6 relative to CYP2A13. |
| Conditions | Binding assay measuring type 1 interaction via absorbance change (379-387 nm increase, 414-420 nm decrease) [1]. |
Why This Matters
This differential CYP binding profile provides a quantitative basis for predicting compound-specific metabolic pathways and potential drug-drug interaction risks, which are not inferable from unsubstituted or differently substituted analogs.
- [1] BindingDB. BDBM50101991. Binding affinity data for 4,4-Dimethylcyclohex-2-en-1-amine to CYP2A6 and CYP2A13. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50101991 (accessed April 22, 2026). View Source
